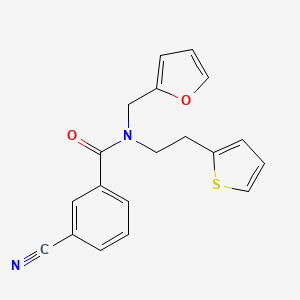![molecular formula C12H17NO3S3 B2689997 N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide CAS No. 2415523-68-9](/img/structure/B2689997.png)
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide, also known as DTBS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DTBS is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide is not fully understood, but it is thought to involve the inhibition of enzymes involved in inflammation and tumor growth. N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that contribute to inflammation. N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in tumor growth and metastasis.
Biochemical and Physiological Effects:
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide has been shown to have anti-inflammatory effects in animal models, reducing the production of inflammatory cytokines and prostaglandins. N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been shown to have anti-microbial effects against MRSA. Additionally, N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide has been shown to have antioxidant properties, reducing oxidative stress in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide has several advantages for lab experiments, including its stability, solubility, and specificity for certain enzymes. However, N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide, including further studies on its mechanism of action and potential therapeutic applications. N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide could be further studied for its potential as a treatment for inflammatory diseases, cancer, and bacterial infections. Additionally, N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide could be modified to increase its specificity for certain enzymes or to reduce its potential toxicity. Further studies could also investigate the potential of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide as a drug delivery system for other therapeutic compounds.
Métodos De Síntesis
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide has been synthesized using several methods, including the reaction of 6-mercaptohexan-1-ol with 4-chlorobenzenesulfonyl chloride, followed by the reaction with sodium hydroxide. Another method involves the reaction of 4-chlorobenzenesulfonyl chloride with 6-mercapto-1,4-dithiepan, followed by the reaction with sodium hydroxide. N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide has also been synthesized using a one-pot reaction of 4-chlorobenzenesulfonyl chloride, 6-mercapto-1,4-dithiepan, and potassium carbonate in dimethylformamide.
Aplicaciones Científicas De Investigación
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-tumor, and anti-microbial properties. N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to have anti-inflammatory effects in animal models. Additionally, N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide has been studied for its potential as a treatment for bacterial infections, including methicillin-resistant Staphylococcus aureus (MRSA).
Propiedades
IUPAC Name |
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S3/c14-12(9-17-6-7-18-10-12)8-13-19(15,16)11-4-2-1-3-5-11/h1-5,13-14H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHBVANAYFZQMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(CS1)(CNS(=O)(=O)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2689914.png)
![Ethyl (5-((2,5-dimethylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2689916.png)
![Methyl 5-{[(3-chloropyrazin-2-yl)methyl]sulfamoyl}furan-3-carboxylate](/img/structure/B2689919.png)
![(E)-4-(Dimethylamino)-N-[(5-fluoro-1,2-benzoxazol-3-yl)methyl]but-2-enamide](/img/structure/B2689920.png)
![N-(3,4-difluorophenyl)-2-[7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1(4H)-yl]acetamide](/img/structure/B2689922.png)

![4-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2689924.png)



![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2689932.png)

![N-(5-(2-((3-chlorophenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2689935.png)
